

# Efficacy of 2-(4-Methylphenyl)morpholine and Its Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: **2-(4-Methylphenyl)morpholine**

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This guide provides an objective comparison of the in vitro efficacy of **2-(4-Methylphenyl)morpholine** (also known as 4-methylphenmetrazine or 4-MPM) and its structural analogs. The data presented is intended to inform research and development in pharmacology and medicinal chemistry by highlighting the structure-activity relationships within this class of psychoactive compounds. The primary mechanism of action for these molecules involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

## Comparative Efficacy at Monoamine Transporters

The following tables summarize the in vitro potency of **2-(4-Methylphenyl)morpholine** and its analogs in inhibiting monoamine transporter uptake and stimulating monoamine release. The data is compiled from preclinical studies utilizing rat brain synaptosomes and human embryonic kidney (HEK293) cells expressing the respective transporters.

## Monoamine Transporter Uptake Inhibition

Lower IC<sub>50</sub> values indicate greater potency in inhibiting the reuptake of the neurotransmitter from the synaptic cleft.

Compound	Phenyl Ring Substitution	DAT IC <sub>50</sub> (μM)	NET IC <sub>50</sub> (μM)	SERT IC <sub>50</sub> (μM)	Data Source
Phenmetrazine	Unsubstituted	2.5	1.2	>10	[1]
2-(4-Methylphenyl)morpholine (4-MPM)	4-Methyl	1.93	1.9	0.48	[1][2][3][4]
2-(2-Methylphenyl)morpholine (2-MPM)	2-Methyl	6.74	2.4	4.6	[1]
2-(3-Methylphenyl)morpholine (3-MPM)	3-Methyl	>10	5.2	>10	[1]
3-Fluorophenmetrazine (3-FPM)	3-Fluoro	<2.5	<2.5	>80	[4][5][6][7][8]
2-Fluorophenmetrazine (2-FPM)	2-Fluoro	<2.5	<2.5	454	[5][6][7]
4-Fluorophenmetrazine (4-FPM)	4-Fluoro	<2.5	<2.5	88.09	[5][6][7]

## Monoamine Release

Lower EC<sub>50</sub> values indicate greater potency in stimulating the release of the neurotransmitter.

Compound	Phenyl Ring Substitution	DAT EC <sub>50</sub> (nM)	NET EC <sub>50</sub> (nM)	SERT EC <sub>50</sub> (nM)	Data Source
3-Fluorophenmetrazine (3-FPM)	3-Fluoro	43	30	2558	[8][9]

## Key Observations from Comparative Data

- Impact of Methyl Group Position: The position of the methyl group on the phenyl ring significantly influences activity. 4-MPM is the most potent of the methyl-substituted analogs at all three transporters and displays a notable affinity for SERT, a characteristic that distinguishes it from the other isomers and the parent compound, phenmetrazine.[1][2][3][4] 2-MPM shows moderate potency, while 3-MPM is considerably weaker, particularly at DAT and SERT.[1]
- Entactogenic Profile of 4-MPM: The potent activity of 4-MPM at the serotonin transporter suggests it may have entactogenic properties, similar to MDMA, in addition to its stimulant effects.[1][2][3][4]
- Fluorinated Analogs: The fluorinated analogs generally exhibit high potency at DAT and NET, comparable to cocaine, but have significantly lower potency at SERT.[4][5][6][7][8] This profile is indicative of a more traditional stimulant effect, with a primary impact on catecholamine systems.
- Phenmetrazine as a Baseline: Phenmetrazine, the parent compound, is a potent inhibitor of DAT and NET but has weak effects on SERT.[1] This establishes it as a norepinephrine-dopamine releasing agent.

## Experimental Protocols

The data presented in this guide were primarily generated using in vitro monoamine transporter assays. The following is a summary of the typical methodologies employed in the cited studies.

## Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

- Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET). Alternatively, HEK293 cells stably expressing the human DAT, NET, or SERT are cultured.
- Assay Conditions: The assay is typically conducted in a buffer solution at a physiological pH and temperature (e.g., 37°C).
- Incubation: A mixture containing the synaptosomes or cells, the radiolabeled neurotransmitter (e.g., [<sup>3</sup>H]dopamine, [<sup>3</sup>H]norepinephrine, or [<sup>3</sup>H]serotonin), and varying concentrations of the test compound is incubated for a specific period.
- Termination and Measurement: The uptake process is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes or cells is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC<sub>50</sub>) is determined by non-linear regression analysis of the concentration-response curves.

## Monoamine Release Assay

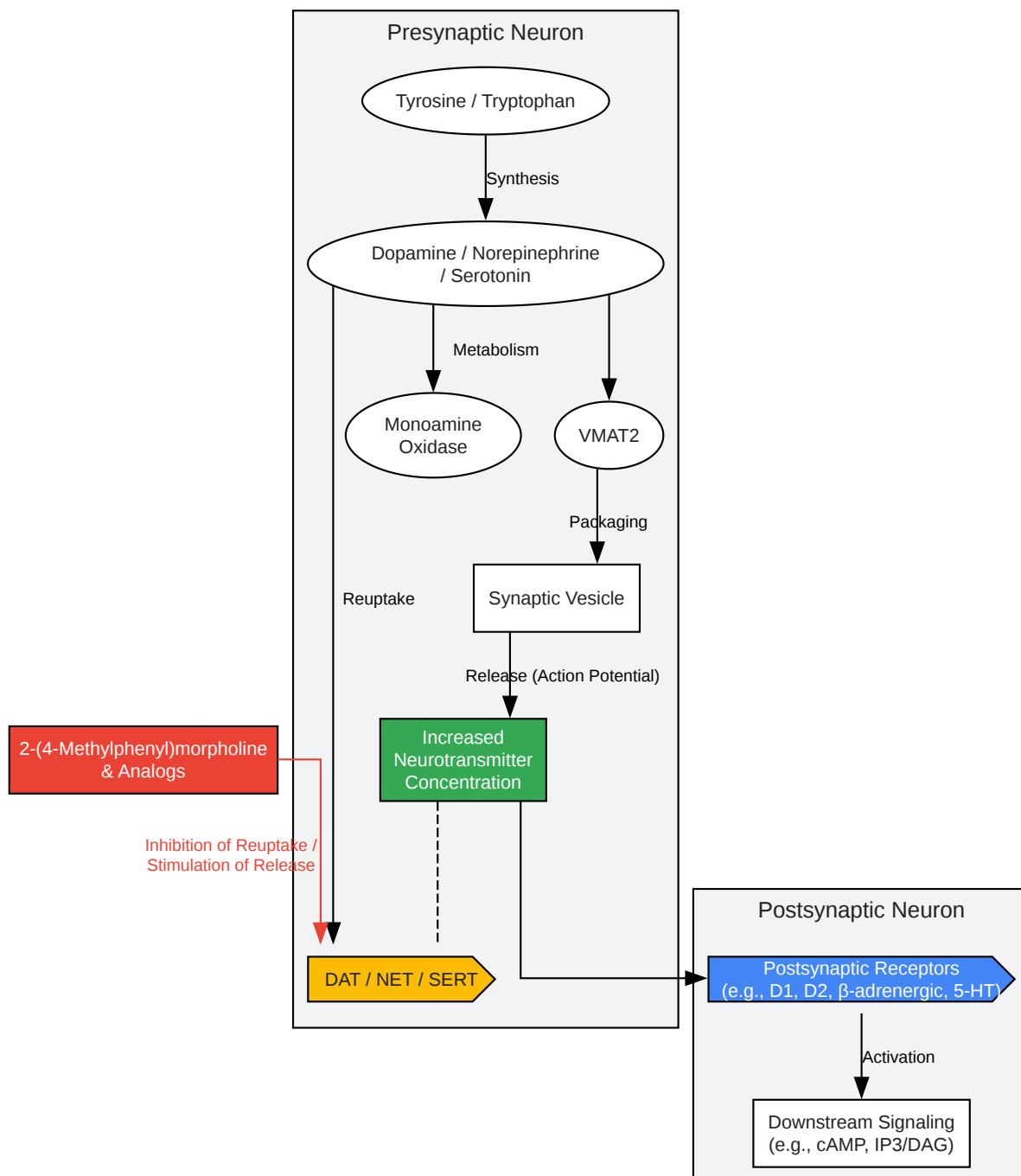
This assay determines the ability of a compound to stimulate the release of a pre-loaded radiolabeled neurotransmitter.

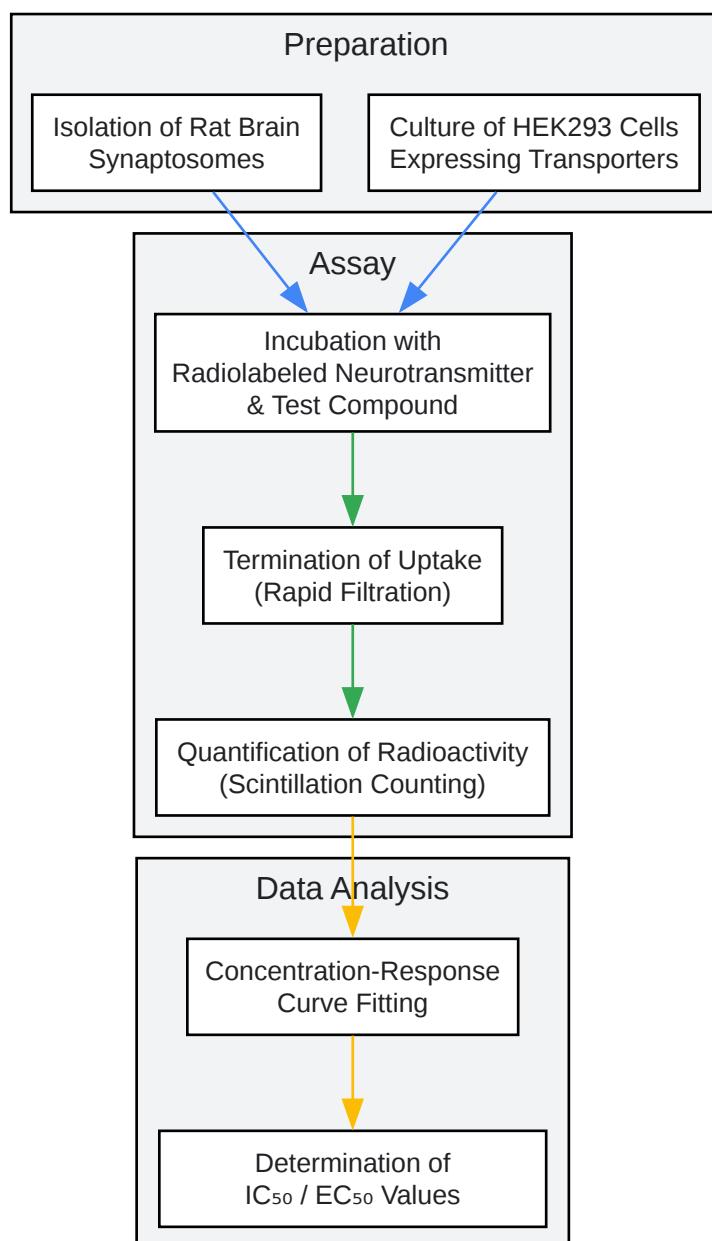
- Loading: Synaptosomes or cells are pre-incubated with a radiolabeled neurotransmitter, which is taken up into the intracellular space.
- Washing: Excess extracellular radiolabel is washed away.
- Stimulation: The loaded synaptosomes or cells are then exposed to varying concentrations of the test compound.

- Measurement: The amount of radioactivity released into the extracellular medium is measured over time.
- Data Analysis: The concentration of the test compound that produces 50% of the maximum release effect (EC<sub>50</sub>) is calculated from the concentration-response curves.

## Signaling Pathways and Experimental Workflow

The primary molecular targets of **2-(4-Methylphenyl)morpholine** and its analogs are the presynaptic monoamine transporters. By inhibiting reuptake or promoting release, these compounds increase the concentration of dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby enhancing neurotransmission.





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- To cite this document: BenchChem. [Efficacy of 2-(4-Methylphenyl)morpholine and Its Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352103#efficacy-comparison-between-2-4-methylphenyl-morpholine-and-its-analogs>]

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